

Thiodiglycol (TDE) in Microscopy: Application Notes and Protocols for Advanced Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thiodiglycol**

Cat. No.: **B106055**

[Get Quote](#)

Thiodiglycol (TDE), also known as 2,2'-thiodiethanol, is a versatile organosulfur compound with significant applications in the field of microscopy, particularly as a tissue clearing agent and mounting medium.^{[1][2][3]} Its ability to modulate the refractive index of aqueous solutions makes it an invaluable tool for researchers and scientists in life sciences and drug development, enabling high-resolution imaging of thick biological specimens.^{[2][4]} This document provides detailed application notes, experimental protocols, and quantitative data for the use of TDE in microscopy and imaging.

Application Notes

The primary application of **thiodiglycol** in microscopy is for refractive index (RI) matching. Biological tissues are optically heterogeneous, containing components with varying refractive indices, which leads to light scattering. This scattering limits the penetration depth of light and reduces image quality in light microscopy.^{[5][6]} By immersing a sample in a medium with a refractive index that matches the average RI of the tissue components, light scattering is minimized, rendering the tissue transparent.^{[5][6]}

TDE is particularly advantageous for this purpose because its refractive index in aqueous solutions can be finely tuned from that of water (1.333) to that of immersion oil (up to 1.52).^{[1][4][7]} This allows for precise RI matching with a wide range of biological samples and microscope objectives, which is crucial for minimizing spherical aberrations and improving image resolution, especially in deep-tissue imaging.^[2]

Key Advantages of **Thiodiglycol**:

- Tunable Refractive Index: The RI of TDE solutions can be easily adjusted by changing the concentration in water, providing a wide range of values to match different samples and imaging setups.[2][4]
- Compatibility: TDE is compatible with fluorescent proteins and immunostaining, making it suitable for a variety of labeling techniques.
- Rapid Clearing: Compared to other clearing methods that can take days to weeks, TDE can render thin tissue slices transparent in as little as 30 minutes.[7]
- Simple Protocols: TDE-based clearing protocols are often simple, involving a single incubation step, which can be a significant advantage over more complex, multi-step procedures.[7]
- Cost-Effective: TDE is a relatively inexpensive alternative to some commercial clearing agents.

Limitations and Considerations:

- Fluorescence Quenching: High concentrations of TDE (typically above 90%) have been reported to quench the fluorescence of some fluorescent proteins.[7] It is therefore recommended to determine the optimal TDE concentration that provides sufficient clearing without significantly affecting the fluorescent signal.
- Chemical Classification: **Thiodiglycol** is classified as a Schedule 2 chemical under the Chemical Weapons Convention, which may present procurement challenges in some regions.[4]
- Safety: TDE is considered to have low toxicity.[1] However, as with any chemical, appropriate personal protective equipment should be worn during handling.

Quantitative Data: Refractive Index of Aqueous TDE Solutions

The refractive index of **thiodiglycol** solutions in water exhibits a linear relationship with concentration.[7] This allows for precise preparation of mounting media to match the specific requirements of the sample and imaging system.

Concentration of TDE in Water (w/v)	Refractive Index (nD)
0% (Pure Water)	~1.333
30%	~1.38
60%	~1.44
97%	~1.51
100% (Pure TDE)	~1.521

Note: The refractive indices are approximate and can vary slightly with temperature and the specific source of TDE. It is recommended to verify the refractive index of prepared solutions with a refractometer for critical applications.

Experimental Protocols

Protocol 1: Rapid Clearing of Fixed Tissue Slices for Fluorescence Microscopy

This protocol is adapted for clearing fixed tissue slices (e.g., brain slices up to 400 μm thick) expressing fluorescent proteins.

Materials:

- **Thiodiglycol (TDE)**
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Mounting slides and coverslips

Procedure:

- Sample Fixation: Perfuse the animal and post-fix the tissue in 4% PFA overnight at 4°C. For long-term storage, transfer the tissue to PBS with 0.05% sodium azide.^[8]

- Sectioning: Section the fixed tissue to the desired thickness (e.g., 100-400 μm) using a vibratome or microtome.
- Preparation of TDE Solutions: Prepare a graded series of TDE solutions in PBS (e.g., 30%, 60% w/v). For some applications, a higher concentration (e.g., 97%) may be used, but be mindful of potential fluorescence quenching.
- Clearing:
 - For rapid clearing, directly immerse the tissue slice in the desired final concentration of TDE (e.g., 60%). Incubation for 30 minutes to 1 hour is often sufficient for a 400 μm slice. [\[7\]](#)
 - For a more gradual clearing to minimize any potential morphological changes, incubate the slice in a graded series of TDE solutions (e.g., 30% for 30 minutes, followed by 60% for 30-60 minutes).
- Mounting: Place the cleared tissue slice on a glass slide, add a drop of the final TDE solution, and carefully place a coverslip over the sample, avoiding air bubbles.
- Imaging: The sample is now ready for imaging. Use an objective that is appropriate for the refractive index of the TDE solution used for mounting.

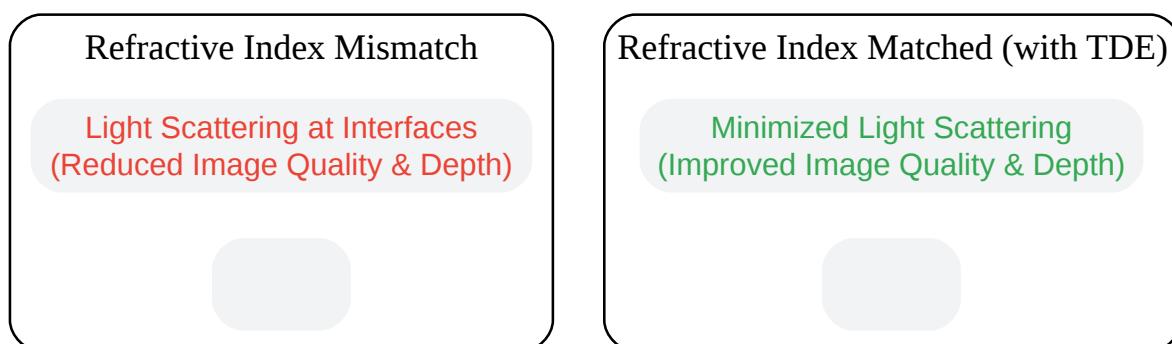
Protocol 2: Clearing of Whole Mounts or Larger Tissue Samples

This protocol is suitable for clearing larger samples, such as whole mouse brains or other organs.


Materials:

- **Thiodiglycol (TDE)**
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure:


- Sample Fixation: Fix the whole tissue sample in 4% PFA for 24-48 hours at 4°C, ensuring the fixative fully penetrates the tissue.
- Washing: Wash the fixed tissue extensively in PBS to remove residual fixative.
- Preparation of TDE Solutions: Prepare a graded series of TDE solutions in PBS (e.g., 30%, 60%, and potentially higher concentrations).
- Clearing:
 - Incubate the whole tissue in 30% TDE for 1-2 days.[7][9]
 - Transfer the tissue to 60% TDE and incubate for an additional 1-2 days, or until the desired level of transparency is achieved.[7][9]
 - The incubation times will vary depending on the size and density of the tissue. Monitor the transparency of the sample periodically.
- Mounting and Imaging: For imaging, the sample can be placed in a suitable imaging chamber filled with the final TDE solution.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for tissue clearing using **Thiodiglycol** (TDE).

[Click to download full resolution via product page](#)

Caption: Principle of Refractive Index Matching with TDE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thiodiglycol - Wikipedia [en.wikipedia.org]
- 2. Buy Thiodiglycol | 111-48-8 [smolecule.com]
- 3. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiodiglycol Supplier|111-48-8|For Research Use [benchchem.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 7. A Rapid Optical Clearing Protocol Using 2,2'-Thiodiethanol for Microscopic Observation of Fixed Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5138675.fs1.hubspotusercontent-na1.net [5138675.fs1.hubspotusercontent-na1.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thiodiglycol (TDE) in Microscopy: Application Notes and Protocols for Advanced Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106055#thiodiglycol-applications-in-microscopy-and-imaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com